molecular formula C7H11N3O B12861321 4-Isopropyl-1H-pyrazole-1-carboxamide

4-Isopropyl-1H-pyrazole-1-carboxamide

Cat. No.: B12861321
M. Wt: 153.18 g/mol
InChI Key: VZBJCOLYVJSGCS-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-pyrazole-1-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-pyrazole-1-carboxamide typically involves the reaction of isopropylamine with a suitable pyrazole precursor. One common method includes the reaction of isopropylamine with (3-ethoxycarbonyloxy-1-methylpyrazol-4-yl)carbonyl ethyl carbonate in an acetonitrile solution . The reaction is carried out under cooling conditions to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

4-Isopropyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-1H-pyrazole-1-carboxamide is unique due to its specific isopropyl substitution, which enhances its biological activity and specificity as an enzyme inhibitor. This makes it a valuable compound for developing new antifungal agents .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-propan-2-ylpyrazole-1-carboxamide

InChI

InChI=1S/C7H11N3O/c1-5(2)6-3-9-10(4-6)7(8)11/h3-5H,1-2H3,(H2,8,11)

InChI Key

VZBJCOLYVJSGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(N=C1)C(=O)N

Origin of Product

United States

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